3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core that confers conformational rigidity. The benzyl substituent at position 3 and the 3-chloro-4-fluorophenyl carboxamide group at position 8 distinguish it from other derivatives. The spirocyclic framework is synthesized via microwave-assisted coupling reactions, as seen in related compounds (e.g., compound 84 in ), where 1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride reacts with halogenated amines in the presence of NMP and triethylamine .
Properties
IUPAC Name |
3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3/c22-16-12-15(6-7-17(16)23)24-19(29)26-10-8-21(9-11-26)18(28)27(20(30)25-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFZRUMZULDUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Tyrosinase (TYR) . TYR is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals. The main function of TYR is related to its ability to catalyze the oxidation of L-tyrosine and/or L-DOPA to furnish dopaquinone as a melanin precursor in melanosomes.
Mode of Action
The compound interacts with TYR by inhibiting its activity. The catalytic cycle of TYR involves two distinct pathways: the hydroxylation of monophenol (monophenolase activity) and the subsequent oxidation of o-diphenol to o-quinone (diphenolase activity). The compound exerts its effects through a network of interactions with copper ions and/or specific residues paving the walls of the catalytic cavity.
Biochemical Pathways
The compound affects the melanogenesis pathway . This pathway is a complex and multistep process, and the TYR activity controls the rate-limiting step, thus determining its pivotal role in the whole process of the synthesis of the physiological pigment. By inhibiting TYR, the compound prevents the oxidation of physiological substrates (L-tyrosine or L-DOPA), thereby affecting the production of melanin.
Result of Action
The inhibition of TYR by the compound results in the reduction of melanin production. Melanin plays a relevant role as a photoprotectant and is responsible for hair, skin, and eye color. An overproduction of melanin is considered to be related to skin disorders. Therefore, the compound’s action could potentially be beneficial in treating conditions related to melanin overproduction.
Biological Activity
3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic compound with notable structural features, including a spirocyclic framework and multiple functional groups that contribute to its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C21H20ClFN4O3
- Molecular Weight : 430.9 g/mol
- CAS Number : 1021127-37-6
The compound's structure includes a benzyl group and a chlorofluorophenyl moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The specific mechanisms by which 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide exerts its effects have been explored in several studies:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as thioredoxin reductase (TrxR), which is implicated in cancer cell survival and proliferation. Inhibitors of TrxR have shown promise as anticancer agents due to their ability to induce apoptosis in tumor cells .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to it have been evaluated for their ability to inhibit cell growth in lines such as Mia PaCa-2 and PANC-1 .
Biological Activity Data
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various triazaspiro compounds, 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide was tested alongside structurally similar compounds. The results indicated that this compound demonstrated potent cytotoxicity against pancreatic cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Enzyme Interaction
A detailed investigation into the interaction of this compound with TrxR revealed that it binds effectively to the enzyme's active site, leading to a decrease in its activity. This inhibition was shown to correlate with increased levels of reactive oxygen species (ROS) within the cancer cells, suggesting a potential mechanism for its anticancer effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogues lie in substitutions on the benzyl group (position 3) and the carboxamide aryl moiety (position 8). These modifications influence molecular weight, hydrophobicity, and binding interactions. Below is a comparative analysis:
Notes:
Pharmacological and Mechanistic Insights
1,3,8-Triazaspiro[4.5]decane derivatives inhibit PTP opening via interactions with FO-ATP synthase, independent of Glu119 residues . This mechanism contrasts with oligomycin A, which binds Glu119 and causes mitochondrial toxicity. The target compound’s benzyl and chloro-fluoro groups may stabilize interactions with hydrophobic pockets in the c-subunit of FO-ATP synthase, enhancing cardioprotective effects .
In contrast, ORL-1 receptor-targeting derivatives () feature bulkier substituents (e.g., cyclohexyl groups) to modulate central nervous system pathways, indicating scaffold versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
